4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound with the empirical formula C8H5ClN2O . It is a halogenated heterocycle . The compound is a solid and its molecular weight is 180.59 .
Molecular Structure Analysis
The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule as well as of the intermolecular N–H⋯N and C–H⋯Cl hydrogen bonds has been investigated . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C8H5ClN2O), molecular weight (180.59), and its solid form . Its SMILES string is Clc1c(C=O)cnc2[nH]ccc12 .Scientific Research Applications
Synthesis of Expanded Porphyrins : The condensation of dichloropyrimidinyl substituted aldehydes with pyrrole leads to the synthesis of expanded porphyrins. These compounds have potential applications in materials science and biochemistry (Maes, Vanderhaeghen, & Dehaen, 2005).
Formation of Dihydrochromenoazetidinones : Acid-catalyzed reactions of carbaldehydes with Lewis or Bronsted acids can yield various heterocyclic compounds, including dihydrochromeno[3,2-b]azet-2(1H)-ones. These findings are significant in medicinal chemistry for the development of new pharmaceuticals (Bertha et al., 1998).
Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines : The Vilsmeier–Haack reaction has been used to synthesize novel chloropyrazolo[3,4-b]pyridine carbaldehydes, which are further utilized in the creation of chalcone analogues and dipyrazolopyridines. These compounds have applications in organic synthesis and drug development (Quiroga et al., 2010).
Synthesis of Small Molecule Anticancer Drugs : New aqueous solubility aldehydes, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, have been synthesized as important intermediates for small molecule anticancer drugs (Wang et al., 2017).
Reactions of Polyfunctionalised Pyrroles with Nucleophiles : Research on polyfunctionalised pyrroles, such as 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, has revealed their reactivity with secondary amines. This has implications for the synthesis of novel organic compounds (Zaytsev et al., 2005).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high kinetic stability, as indicated by a large HOMO–LUMO energy gap .
Cellular Effects
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines .
Molecular Mechanism
The compound’s electronic structure has been calculated using density functional theory (DFT) at the BLYP level , suggesting that it may interact with other molecules through its electron density.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in laboratory settings. It is known that the compound is stable at room temperature .
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWWVLQMUUZZRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646886 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918515-16-9 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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